2-Bromo-6-chloro-3,4-difluorophenol
CAS No.: 1780637-89-9
Cat. No.: VC2978155
Molecular Formula: C6H2BrClF2O
Molecular Weight: 243.43 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1780637-89-9 |
|---|---|
| Molecular Formula | C6H2BrClF2O |
| Molecular Weight | 243.43 g/mol |
| IUPAC Name | 2-bromo-6-chloro-3,4-difluorophenol |
| Standard InChI | InChI=1S/C6H2BrClF2O/c7-4-5(10)3(9)1-2(8)6(4)11/h1,11H |
| Standard InChI Key | TWFKZHJHAFTQHX-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1Cl)O)Br)F)F |
| Canonical SMILES | C1=C(C(=C(C(=C1Cl)O)Br)F)F |
Introduction
Basic Information and Structural Characteristics
2-Bromo-6-chloro-3,4-difluorophenol (CAS No. 1780637-89-9) is a halogenated phenol with the molecular formula C₆H₂BrClF₂O and a molecular weight of 243.43 g/mol . The compound features a hydroxyl group (-OH) attached to the benzene ring, along with four halogen substituents: bromine at position 2, chlorine at position 6, and fluorine atoms at positions 3 and 4.
The structure creates a highly substituted aromatic system with significant electronic and steric effects. The presence of multiple electron-withdrawing halogens affects the electronic distribution within the molecule, influencing its reactivity, acidity, and other chemical properties. The specific arrangement of these substituents results in a unique three-dimensional configuration that contributes to the compound's distinctive behavior in chemical reactions and biological systems.
Identification Parameters
The compound can be identified using various spectroscopic and chromatographic techniques. Key identification parameters include:
| Parameter | Value |
|---|---|
| CAS Number | 1780637-89-9 |
| Molecular Formula | C₆H₂BrClF₂O |
| Molecular Weight | 243.43 g/mol |
| InChI | 1S/C6H2BrClF2O/c7-4-5(10)3(9)1-2(8)6(4)11/h1,11H |
| InChI Key | TWFKZHJHAFTQHX-UHFFFAOYSA-N |
| SMILES Notation | Not fully specified in sources |
Physical and Chemical Properties
The physical and chemical properties of 2-Bromo-6-chloro-3,4-difluorophenol are influenced by its halogenated structure and the presence of the hydroxyl group. While specific data for this exact compound is limited in the search results, properties can be estimated based on similar halogenated phenols.
Physical Properties
Based on structural similarities with other halogenated phenols in the search results, the following physical properties can be anticipated:
Chemical Properties
The chemical behavior of 2-Bromo-6-chloro-3,4-difluorophenol is largely influenced by the hydroxyl group and the electron-withdrawing effect of the halogen substituents:
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Acidity: The presence of multiple electron-withdrawing halogens likely enhances the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The estimated pKa would be lower than that of phenol (pKa ~10) and possibly in the range of 7-8 based on similar compounds .
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Reactivity: The halogen substituents affect the electrophilic and nucleophilic reactivity of the aromatic ring. The compound can participate in various chemical reactions:
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Electrophilic aromatic substitution (with decreased reactivity due to deactivating halogens)
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Nucleophilic aromatic substitution (potentially at positions bearing halogens, especially fluorine)
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Coupling reactions, particularly at the bromine position
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Stability: The compound likely requires storage under inert atmosphere at 2-8°C, similar to other halogenated phenols, to prevent oxidation or decomposition .
Applications and Uses
Based on the properties of similar halogenated phenols described in the search results, 2-Bromo-6-chloro-3,4-difluorophenol likely has applications in several fields:
Chemical Synthesis and Research
The compound can serve as a valuable intermediate in organic synthesis, particularly for the preparation of:
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Pharmaceutical compounds with specific halogen substitution patterns
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Agrochemicals, including herbicides, fungicides, and insecticides
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Materials science applications
The unique substitution pattern makes it useful in structure-activity relationship studies where specific halogen arrangements are required.
Materials Science
In materials science, halogenated aromatic compounds are used in:
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Electronic materials, particularly for the synthesis of organic semiconductors
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Liquid crystal displays, where halogenated compounds can improve thermal stability and electro-optical properties
Biological Activity and Toxicity
Toxicity Profile
Halogenated phenols generally exhibit toxicity, with potency varying based on substitution patterns. A study on the acute toxicity of halogenated phenols mentioned in the search results provides some insights:
| Compound | pIC50 Value |
|---|---|
| 4-bromophenol | 0.680 |
| 2,4-dibromophenol | 1.398 |
| 2,6-dichlorophenol | 0.735 |
| 2,6-difluorophenol | 0.471 |
| 2,4,6-tribromophenol | 2.030 |
| Pentachlorophenol | 2.049 |
These values suggest that increasing halogenation often correlates with higher toxicity . Based on these patterns, 2-Bromo-6-chloro-3,4-difluorophenol would likely exhibit moderate to high toxicity.
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of 2-Bromo-6-chloro-3,4-difluorophenol are mentioned in the search results:
Property Comparison
The physical and chemical properties of these compounds vary based on their substitution patterns:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Differences in Properties |
|---|---|---|---|---|
| 2-Bromo-6-chloro-3,4-difluorophenol | 243.43 | Not specified | Not specified | Subject of this study |
| 2-Bromo-6-fluorophenol | 191.00 | 50 | 173.0±20.0 | Lower molecular weight, different electronic effects |
| 3,4-Difluorophenol | 130.09 | 34-38 | 184.6 | Lacks bromine and chlorine, significantly lower molecular weight |
| 2,4,6-Tribromophenol | 330.80 | Not specified | Not specified | Higher molecular weight, different electronic distribution |
Reactivity Differences
The reactivity of these compounds differs based on their substitution patterns:
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Compounds with more electronegative substituents (fluorine) typically have enhanced acidity of the phenolic hydroxyl group
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The position of halogens affects the distribution of electron density in the aromatic ring, influencing regioselectivity in further reactions
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Bromine substituents are generally more reactive in metal-catalyzed coupling reactions compared to chlorine or fluorine
Research Directions and Future Perspectives
Technological Applications
The compound may find applications in emerging technologies:
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As a precursor for advanced materials in electronic devices
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In developing new agrochemicals with selective activity
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As a building block for specialized polymers with unique properties
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